molecular formula C10H9N3O2 B2771510 N-(furan-2-ylmethyl)pyrazine-2-carboxamide CAS No. 443749-39-1

N-(furan-2-ylmethyl)pyrazine-2-carboxamide

Cat. No.: B2771510
CAS No.: 443749-39-1
M. Wt: 203.201
InChI Key: PIDSEZUHJRRXFS-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of furan and pyrazine, two important classes of heterocyclic compounds .


Synthesis Analysis

The synthesis of “this compound” has been carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were performed in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .


Molecular Structure Analysis

The crystal structure of “this compound” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyrazine rings is 73.52 (14)° .


Chemical Reactions Analysis

The compound has been synthesized under mild synthetic conditions supported by microwave radiation . Products with diamides and diester bonds were synthesized with moderate yields in the presence of DMT/NMM/TsO – or EDC, using 2,5-furandicarboxylic acid and 3,4-bis (hydroxymethyl)furan as substrates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.2 . It was found to crystallize in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Compounds derived from furan and pyrazine, including N-(furan-2-ylmethyl)pyrazine-2-carboxamide, have been investigated for their potential antiviral and antimicrobial properties. For instance, certain alkaloids isolated from mangrove-derived actinomycete Jishengella endophytica have shown activity against the influenza A virus subtype H1N1, indicating the potential of furan and pyrazine derivatives in antiviral research (Wang et al., 2014).

Synthetic Methodologies and Chemical Reactivity

Research into the synthesis and theoretical calculations of pyrazole-3-carboxamide derivatives reveals insights into the chemical reactivity and potential synthetic applications of furan and pyrazine derivatives. Such studies contribute to the broader understanding of how these compounds can be manipulated and utilized in various chemical syntheses (Yıldırım & Kandemirli, 2005).

Material Science Applications

The exploration of carboxamide derivatives, including those related to this compound, extends to material science, particularly in the field of corrosion inhibition. Studies have demonstrated the effectiveness of certain carboxamide ligands in protecting mild steel in acidic environments, highlighting their potential as corrosion inhibitors (Erami et al., 2019).

Bio-imaging Applications

A phenoxazine-based fluorescent chemosensor, incorporating a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions. This sensor exhibits significant potential for bio-imaging applications, demonstrating the ability to detect these ions in live cells and zebrafish larvae. Such findings underscore the utility of this compound derivatives in the development of advanced bio-imaging tools (Ravichandiran et al., 2020).

Future Directions

The compound and its derivatives have shown potential in various applications, including medicinal and biological fields . Future research could focus on exploring these applications further, as well as optimizing the synthesis process .

Properties

IUPAC Name

N-(furan-2-ylmethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(9-7-11-3-4-12-9)13-6-8-2-1-5-15-8/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDSEZUHJRRXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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